Burixafor HBr

Description

Fundamental Role of Chemokine Receptor Biology in Cellular Homeostasis and Disease Pathogenesis

Chemokines, a family of small cytokines, and their corresponding receptors are fundamental to the orchestration of cell migration and positioning in both health and disease. annualreviews.orgnih.gov This intricate communication system is vital for the proper development and function of the immune system, guiding leukocytes to sites of inflammation or infection. nih.gov Beyond immunity, chemokine signaling is integral to developmental processes, including organogenesis and the maintenance of tissue architecture. mdpi.comoup.com

The chemokine network's involvement in maintaining cellular homeostasis is profound, influencing processes from T-cell development to stem cell migration. mdpi.com However, dysregulation of this network is a hallmark of numerous pathological conditions. Inappropriate chemokine receptor activation can drive the progression of inflammatory diseases, autoimmune disorders, and the metastatic spread of cancer. eurekaselect.comnih.gov

The Pivotal CXCL12/CXCR4 Chemokine Axis: Biological Functions and Dysregulation in Pathological States

Central to chemokine signaling is the axis formed by the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1) and its primary receptor, CXCR4. nih.gov This pairing is unique in its high fidelity, with CXCL12 being the sole natural ligand for CXCR4. frontiersin.org The CXCL12/CXCR4 axis is indispensable for a multitude of biological functions. It plays a crucial role in hematopoiesis, the process of creating new blood cells, by retaining hematopoietic stem cells within the bone marrow niche. cancer.govbakirkoymedj.org Furthermore, this axis is involved in cardiogenesis, neurogenesis, and vascular development. frontiersin.org

Dysregulation of the CXCL12/CXCR4 axis is implicated in a wide range of diseases. In many forms of cancer, tumor cells overexpress CXCR4, which allows them to metastasize to organs that secrete high levels of CXCL12, such as the bone marrow, lungs, and liver. frontiersin.orgthno.org This axis also contributes to the survival and proliferation of cancer cells and their resistance to therapy. thno.org In the context of human immunodeficiency virus (HIV), CXCR4 acts as a co-receptor, facilitating the entry of the virus into T-cells. eurekaselect.com The axis is also involved in inflammatory conditions like rheumatoid arthritis and has been linked to cardiovascular diseases. eurekaselect.combakirkoymedj.org

Strategic Development of Therapeutic Agents Targeting CXCR4: A Research Perspective

The significant role of the CXCL12/CXCR4 axis in various pathologies has made it a prime target for therapeutic intervention. The strategic development of agents that can block or modulate this signaling pathway holds immense promise for treating a variety of diseases. The primary approach has been the development of CXCR4 antagonists, molecules that bind to the receptor and prevent its interaction with CXCL12. thno.org

From a research perspective, the development of these antagonists is a multi-faceted process. It involves identifying and validating the target, designing and synthesizing novel chemical entities, and evaluating their efficacy and specificity in preclinical models. The goal is to create molecules that can effectively disrupt the pathological signaling of the CXCL12/CXCR4 axis while minimizing off-target effects.

Evolution and Research History of Small Molecule CXCR4 Antagonists

The journey to develop small molecule CXCR4 antagonists has been an active area of research for several decades. Initial interest was spurred by the discovery of CXCR4's role as an HIV co-receptor. eurekaselect.com This led to the development of the first generation of antagonists, many of which were bicyclam derivatives.

One of the most notable early successes was the development of Plerixafor (AMD3100), a bismacrocyclic compound that was initially investigated as an anti-HIV agent. eurekaselect.comthno.org Further research revealed its potent ability to mobilize hematopoietic stem cells from the bone marrow into the peripheral bloodstream. thno.org This discovery led to its approval for use in stem cell transplantation for patients with certain cancers. thno.org

The success of Plerixafor spurred the development of a diverse range of other small molecule CXCR4 antagonists with improved properties, such as oral bioavailability and enhanced potency. eurekaselect.com These newer agents, including Burixafor (also known as TG-0054), represent the ongoing evolution in this field of research. medchemexpress.comsun-shinechem.com The development of these molecules has been aided by an increasing understanding of the structure-activity relationships of CXCR4 antagonists and the crystal structure of the receptor itself. thno.orgpnas.org

Burixafor HBr: A Closer Look

This compound is the hydrobromide salt form of Burixafor, a potent and selective small molecule antagonist of the CXCR4 receptor. cancer.govmedchemexpress.com It is also known by its developmental code name, TG-0054. sun-shinechem.commedkoo.com As a CXCR4 antagonist, Burixafor functions by binding to the CXCR4 receptor and blocking its interaction with its ligand, CXCL12. cancer.govmedkoo.com This action disrupts the downstream signaling pathways that are activated by the CXCL12/CXCR4 axis. medchemexpress.com

One of the key effects of this blockade is the mobilization of hematopoietic stem and progenitor cells from the bone marrow into the peripheral circulation. cancer.govmedkoo.com This property has been a major focus of its clinical development. nih.govtaigenbiotech.com Research has also explored its potential in other areas, such as sensitizing cancer cells to chemotherapy and in the context of ischemic tissue repair. cancer.govtaigenbiotech.com

Below are the chemical properties of this compound:

| Property | Value | Source |

| IUPAC Name | (2-(4-(6-amino-2-((((1r,4r)-4-(((3-(cyclohexylamino)propyl)amino)methyl)cyclohexyl)methyl)amino)pyrimidin-4-yl)piperazin-1-yl)ethyl)phosphonic acid trihydrobromide trihydrate | sun-shinechem.comhoelzel-biotech.com |

| Molecular Formula | C27H60Br3N8O6P | sun-shinechem.comhoelzel-biotech.com |

| Molecular Weight | 863.51 g/mol | sun-shinechem.comhoelzel-biotech.com |

| CAS Number | 1191450-19-7 | sun-shinechem.com |

| Synonyms | TG-0054, TG-0054 HBr, this compound hydrate, Burixafor trihydrobromide trihydrate | cancer.govsun-shinechem.com |

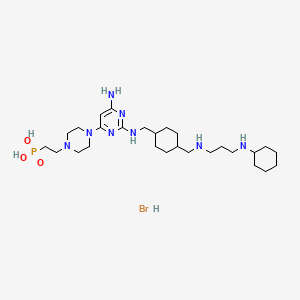

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[6-amino-2-[[4-[[3-(cyclohexylamino)propylamino]methyl]cyclohexyl]methylamino]pyrimidin-4-yl]piperazin-1-yl]ethylphosphonic acid;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H51N8O3P.BrH/c28-25-19-26(35-15-13-34(14-16-35)17-18-39(36,37)38)33-27(32-25)31-21-23-9-7-22(8-10-23)20-29-11-4-12-30-24-5-2-1-3-6-24;/h19,22-24,29-30H,1-18,20-21H2,(H2,36,37,38)(H3,28,31,32,33);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUVXYNBMUFEMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCCNCC2CCC(CC2)CNC3=NC(=CC(=N3)N4CCN(CC4)CCP(=O)(O)O)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H52BrN8O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Mechanistic Characterization of Burixafor Hbr As a Cxcr4 Antagonist

Scientific Nomenclature and Research Designations of Burixafor HBr

Systematic Naming and Common Research Designations

Burixafor is identified by several names and codes within the scientific community, which is a common practice during drug development. medkoo.commedkoo.com Its systematic chemical name is (2-(4-(6-amino-2-((((1r,4r)-4-(((3-(cyclohexylamino)propyl)amino)methyl)cyclohexyl)methyl)amino)pyrimidin-4-yl)piperazin-1-yl)ethyl)phosphonic acid. medkoo.commedkoo.com

In research and clinical trials, it is frequently referred to by its research designations. The most common of these are TG-0054 and GPC-100 . medkoo.comnih.gov These codes are used by researchers to track the compound through various stages of pre-clinical and clinical investigation.

| Category | Designation |

|---|---|

| Systematic Name | (2-(4-(6-amino-2-((((1r,4r)-4-(((3-(cyclohexylamino)propyl)amino)methyl)cyclohexyl)methyl)amino)pyrimidin-4-yl)piperazin-1-yl)ethyl)phosphonic acid |

| Research Designations | TG-0054 |

| GPC-100 |

Significance of Hydrobromide Salt Form in Chemical Research and Stability

The use of a salt form, in this case, hydrobromide (HBr), is a critical aspect of pharmaceutical development. ontosight.aireddit.com Many organic compounds, particularly amines, are formulated as salts to improve their physicochemical properties. reddit.com The hydrobromide salt of Burixafor is formed by reacting the basic Burixafor molecule with hydrobromic acid. taylorandfrancis.comwikipedia.org

This conversion into a salt offers several advantages in a research and development context:

Enhanced Stability: Salt forms are often more crystalline and less hygroscopic (prone to absorbing moisture from the air) than the freebase form. reddit.com This increased stability is crucial for consistent formulation and a longer shelf life. ontosight.ai

Improved Solubility: The hydrobromide salt of a compound generally exhibits greater aqueous solubility compared to its freebase counterpart. reddit.comontosight.ai This is a vital characteristic for a compound intended for biological research and potential therapeutic use, as it can influence bioavailability. ontosight.aiontosight.ai

Ease of Handling: The improved physical properties of the salt, such as its crystalline nature, make it easier to handle, weigh, and formulate into precise dosages for research studies. reddit.com

Elucidation of this compound's Mechanism of Action at the Molecular and Cellular Level

This compound functions as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4). medchemexpress.comcancer.gov Its mechanism of action involves a direct and competitive interaction with this receptor, leading to the disruption of key signaling pathways. medkoo.commedchemexpress.comcancer.gov

Direct Competitive Binding Antagonism at the CXCR4 Receptor Site

This compound exerts its effect by directly binding to the CXCR4 receptor. medkoo.comcancer.govnih.gov CXCR4 is a G protein-coupled receptor (GPCR) that is expressed on the surface of various cells, including hematopoietic stem cells. nih.govcancer.govnih.gov Research indicates that Burixafor acts as a competitive antagonist. taigenbiotech.com This means that it competes with the natural ligand for the same binding site on the receptor. In in vitro studies, Burixafor has demonstrated a high binding affinity for CXCR4. nih.gov

Inhibition of Stromal Derived Factor-1 Alpha (SDF-1α/CXCL12) Ligand-Receptor Interaction

The primary endogenous ligand for the CXCR4 receptor is Stromal Derived Factor-1 alpha (SDF-1α), also known as CXCL12. medchemexpress.comcancer.govcancer.gov The interaction between CXCL12 and CXCR4 is crucial for a variety of physiological processes. nih.gov By binding to CXCR4, Burixafor physically blocks CXCL12 from accessing its binding site. medkoo.commedchemexpress.comcancer.govtargetmol.com This inhibition of the CXCL12/CXCR4 axis is the central tenet of Burixafor's mechanism of action. nih.gov This disruption prevents the subsequent cellular responses that would normally be initiated by CXCL12 binding. medkoo.comcancer.govcancer.gov

Disruption of Downstream Gαi Protein-Coupled Signaling Cascades

The binding of CXCL12 to CXCR4 typically activates intracellular signaling pathways through a class of G proteins known as Gαi. patsnap.commedchemexpress.com These G protein-coupled signaling cascades are responsible for the cellular effects mediated by CXCR4 activation. nih.gov As a CXCR4 antagonist, Burixafor's prevention of ligand binding consequently disrupts these downstream signaling events. patsnap.com Specifically, it has been shown to antagonize Gαi recruitment. patsnap.com This disruption of the Gαi pathway abrogates the cellular responses that are dependent on CXCR4 activation.

| Mechanism | Description |

|---|---|

| CXCR4 Antagonism | Directly and competitively binds to the CXCR4 receptor. medchemexpress.comcancer.govtaigenbiotech.com |

| Ligand-Receptor Inhibition | Prevents the binding of the natural ligand, SDF-1α/CXCL12, to the CXCR4 receptor. medkoo.commedchemexpress.comcancer.govtargetmol.com |

| Signal Pathway Disruption | Inhibits the activation of downstream Gαi protein-coupled signaling cascades. patsnap.com |

Modulation of β-Arrestin Recruitment and Receptor Internalization Pathways

Upon ligand binding, GPCRs like CXCR4 are phosphorylated, which promotes the recruitment of β-arrestins. promega.com This interaction is a critical step in receptor desensitization and internalization, effectively turning off G protein-mediated signaling. promega.com The dynamics of β-arrestin recruitment can vary between different GPCRs, influencing the duration and nature of downstream signaling. promega.com

In the context of the CXCR4/CXCR7 receptor system, the co-expression of CXCR7 with CXCR4 can lead to the constitutive recruitment of β-arrestin to the receptor complex, which in turn impairs G-protein mediated signaling while enhancing β-arrestin-dependent pathways. nih.gov Studies have shown that CXCL12 induces a rapid, concentration-dependent recruitment of β-arrestin 2 to CXCR4. plos.org

Burixafor has been shown to potently inhibit β-arrestin recruitment mediated by CXCL12. researchgate.net This modulation of the β-arrestin pathway is a key aspect of its mechanism of action as a CXCR4 antagonist. The process of CXCR4 internalization in response to CXCL12 binding serves to desensitize the receptor. elifesciences.org

Comparative Pharmacological Profiling with Other CXCR4 Modulators

Burixafor's pharmacological profile distinguishes it from other CXCR4 antagonists, such as Plerixafor (AMD3100) and Mavorixafor (AMD11070). While all three are CXCR4 antagonists, they exhibit different affinities and downstream effects. nih.gov

Burixafor demonstrates a higher affinity for CXCR4 compared to Plerixafor. nih.gov In vitro assays have confirmed Burixafor's potency as a CXCR4 antagonist. taigenbiotech.com For instance, in calcium mobilization assays, Burixafor showed an IC50 of 0.01 µM, significantly lower than Plerixafor's 0.5 µM. taigenbiotech.com Similarly, in chemotaxis assays, Burixafor had an IC50 of 0.006 µM compared to Plerixafor's 0.041 µM. taigenbiotech.com

Table 1: Comparative In Vitro Activity of Burixafor and Plerixafor

| Assay | Parameter | Burixafor (µM) | Plerixafor (µM) |

|---|---|---|---|

| Calcium Mobilization | IC50 (CXCR4) | 0.01 | 0.5 |

| IC50 (CXCR3) | > 30 | > 30 | |

| Chemotaxis | IC50 (CXCR4) | 0.006 | 0.041 |

| IC50 (CXCR3) | > 10 | > 10 | |

| Radioligand-binding | Ki (CXCR4) | 0.059 | 0.146 |

| Eu-GTP binding | Ki (CXCR4) | 0.043 | 0.302 |

Data sourced from a phase 2 study presentation. taigenbiotech.com

In vivo studies in mice have also highlighted the superior potency of Burixafor in mobilizing white blood cells, CXCR4+ cells, and CD34+ cells compared to Plerixafor. taigenbiotech.com

Plerixafor and Mavorixafor (AMD11070) themselves show distinct pharmacological profiles at the CXCR4 receptor, including differences in their ability to induce G protein activity and β-arrestin recruitment. researchgate.net

Investigation into Effects on CXCR4 Oligomerization State

Recent research has indicated that CXCR4 can exist as monomers, dimers, or higher-order oligomers on the cell surface, and this oligomerization can impact receptor function and signaling. mdc-berlin.denih.gov The disruption of these oligomers is being explored as a potential therapeutic strategy. mdc-berlin.de

Studies using bioluminescence resonance energy transfer (BRET) have shown that some CXCR4 ligands can modulate the oligomerization state of the receptor. mdc-berlin.de Interestingly, while the CXCR4 antagonist AMD070 (Mavorixafor) was found to reduce CXCR4 oligomerization, Burixafor (TG-0054) did not demonstrate this effect. mdc-berlin.demdc-berlin.de This suggests that Burixafor's mechanism of antagonism does not involve the disruption of CXCR4 oligomers, distinguishing it from other modulators. mdc-berlin.depatsnap.com

Structure-Activity Relationship (SAR) Studies and Rational Drug Design Methodologies for this compound Analogs

The development of Burixafor and its analogs has been guided by structure-activity relationship (SAR) studies and rational drug design principles aimed at optimizing its interaction with the CXCR4 receptor. nih.govmdpi.com

Identification of Key Structural Determinants for CXCR4 Binding and Activity

Burixafor is a bicyclam derivative, a structural class known for its CXCR4 antagonistic activity. nih.gov Its chemical structure is (2-(4-(6-amino-2-((((1r,4r)-4-(((3-(cyclohexylamino)propyl)amino)methyl)cyclohexyl)methyl)amino)pyrimidin-4-yl)piperazin-1-yl)ethyl)phosphonic acid. medkoo.com

The key structural features responsible for its high affinity and potent antagonism of CXCR4 are subjects of ongoing research. SAR studies on related compounds, like the T140 peptide, have identified crucial amino acid residues for bioactivity, which has guided the design of smaller, non-peptidic antagonists. nih.gov For Burixafor, the specific interactions between its functional groups and the amino acid residues within the CXCR4 binding pocket are critical for its activity.

Synthetic Strategies for Analog Development and Optimization of Research Compounds

The synthesis of Burixafor and its analogs involves multi-step chemical processes. The goal of analog development is often to improve properties such as potency, selectivity, and pharmacokinetic profiles. For instance, achieving a high level of purity (e.g., 99.8%) for the active pharmaceutical ingredient (API) has been a key focus during its manufacturing process to avoid unwanted side effects. rssing.com

The development of analogs often involves modifying specific parts of the lead molecule. researchgate.net For Burixafor, this could involve altering the cyclohexyl group, the pyrimidine (B1678525) core, or the phosphonic acid moiety to enhance its therapeutic properties. medkoo.com

Computational Chemistry Approaches in Understanding this compound-CXCR4 Interactions

Computational chemistry plays a vital role in modern drug design by providing insights into the molecular interactions between a drug and its target. core.ac.uk Techniques like molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) are used to model the binding of ligands to their receptors and to predict the activity of new analogs. core.ac.uk

For CXCR4 antagonists, computational models have been used to understand the binding modes of different ligands, such as Plerixafor and AMD11070. researchgate.net These studies help to elucidate why different antagonists have distinct pharmacological profiles. researchgate.net Similar computational approaches are undoubtedly being applied to Burixafor and its analogs to refine their design and to understand the structural basis for their potent and selective antagonism of the CXCR4 receptor. medkoo.commedchemexpress.com

Preclinical Pharmacological and Therapeutic Research of Burixafor Hbr

In Vitro Pharmacological Investigations of Burixafor HBr

Comprehensive Receptor Binding and Functional Selectivity Assays

Burixafor is a potent and selective antagonist of the human chemokine receptor CXCR4. taigenbiotech.comresearchgate.net It functions by blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1/CXCL12). researchgate.netgoogle.com This disruption of the CXCL12/CXCR4 axis is central to its mechanism of action. nih.gov

In vitro assays have demonstrated the high affinity and selectivity of Burixafor for CXCR4. Radioligand-binding assays and Eu-GTP binding assays have confirmed its potent antagonist activity at the CXCR4 receptor. taigenbiotech.com Comparative studies have shown Burixafor to be more potent than Plerixafor, another CXCR4 antagonist, in calcium mobilization and chemotaxis assays. taigenbiotech.com

| Assay | Burixafor (μM) | Plerixafor (μM) |

| Radioligand-binding assay (CXCR4) | 0.059 | 0.146 |

| Eu-GTP binding assay (CXCR4) | 0.043 | 0.302 |

| Calcium mobilization assay (CXCR4) | 0.01 | 0.5 |

| Calcium mobilization assay (CXCR3) | > 30 | > 30 |

| Chemotaxis (CXCR4) | 0.006 | 0.041 |

| Chemotaxis (CXCR3) | > 10 | > 10 |

| Data from a phase 2 study presentation, demonstrating Burixafor's higher potency and selectivity for CXCR4 compared to Plerixafor. taigenbiotech.com |

The binding of CXCL12 to CXCR4 triggers intracellular signaling pathways that are involved in cell survival, proliferation, and chemotaxis. google.com By antagonizing this receptor, Burixafor effectively inhibits these downstream effects. medkoo.com

Cellular Bioactivity Assessments: Cell Migration, Proliferation, and Apoptosis Modulation

The antagonism of the CXCR4/SDF-1 axis by Burixafor has significant implications for cellular processes such as migration, proliferation, and apoptosis. The interaction between CXCR4 and SDF-1 is crucial for retaining hematopoietic cells in the bone marrow. cancer.gov By blocking this interaction, Burixafor induces the mobilization of these cells into the peripheral blood. medkoo.commedkoo.com

In the context of cancer, some tumor cells overexpress CXCR4, which is associated with tumor progression, angiogenesis, and metastasis. cancer.govgoogle.com Preclinical studies suggest that Burixafor can mobilize disseminated tumor cells from the protective bone marrow environment, potentially making them more susceptible to chemotherapy. cancer.gov Some research indicates that CXCR4 antagonists can trigger apoptosis in certain cancer cell lines. For instance, mavorixafor, another CXCR4 antagonist, has been shown to reduce cell viability and induce apoptosis in Waldenström's Macroglobulinemia (WM) cells. google.com While direct studies on Burixafor's modulation of apoptosis and proliferation are not extensively detailed in the provided results, the mechanism of CXCR4 antagonism itself is linked to the regulation of these cellular processes. google.comijbs.comhubrecht.eu

Off-Target Receptor Screening and Enzyme Inhibition Studies (e.g., Cytochrome P450 Isoforms)

To assess the specificity of Burixafor, it was screened against a panel of other receptors and enzymes. Off-target activity can lead to undesirable side effects. nih.gov

In a lead profile screen against 68 selected targets, Burixafor, at a concentration of 100 μM, showed no significant off-target activities. taigenbiotech.com This indicates a high degree of selectivity for its intended target, CXCR4.

Furthermore, in vitro studies using human liver microsomes were conducted to evaluate the potential of Burixafor to inhibit major cytochrome P450 (CYP450) enzymes. taigenbiotech.comsolvobiotech.com These enzymes are critical for the metabolism of many drugs, and their inhibition can lead to drug-drug interactions. evotec.comclinicaltrials.gov The results demonstrated that Burixafor did not inhibit the activities of CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. taigenbiotech.com

In Vivo Preclinical Pharmacodynamic and Pharmacokinetic Analysis of this compound in Animal Models

Preclinical animal models are essential for understanding the in vivo behavior of a drug candidate before it proceeds to human clinical trials. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Diverse Species

Preclinical ADME studies are crucial for evaluating a drug's pharmacokinetic profile. admescope.comsrce.hr In mice, a single intravenous dose of Burixafor was rapidly absorbed, reaching maximum concentration within 5 minutes. researchgate.netnih.gov Pharmacokinetic studies in animals have shown that systemic exposure, as measured by maximum concentration (Cmax) and area under the curve (AUC), increased with the administered dose. taigenbiotech.comnih.gov The compound is orally bioavailable. medkoo.comcancer.gov Detailed ADME characterization in other species beyond mice is not extensively covered in the provided search results.

Time- and Dose-Dependent Mobilization of Hematopoietic Stem/Progenitor Cells in Preclinical Systems

A key pharmacodynamic effect of Burixafor is the mobilization of hematopoietic stem and progenitor cells (HSPCs) from the bone marrow into the peripheral circulation. medkoo.comresearchgate.net In preclinical mouse models, Burixafor demonstrated robust, time- and dose-dependent mobilization of white blood cells (WBCs), CXCR4+ cells, and CD34+ cells (a marker for HSPCs). nih.govtaigenbiotech.com

Following a single intravenous administration in mice, an increase in peripheral WBC counts was observed within 30 minutes. researchgate.netnih.gov The mobilization effect of Burixafor was found to be more potent than that of Plerixafor at equivalent doses. taigenbiotech.com

| Parameter | Plerixafor (1.0 mg/kg) | Burixafor (1.0 mg/kg) | Plerixafor (Max Tolerated Dose) | Burixafor (Max Tolerated Dose) |

| WBC Fold Increase | 1.9 | 2.9 | 2.1 | 8.2 |

| CXCR4+ Fold Increase | 4.8 | 3.4 | 3.3 | 24.0 |

| CD34+ Fold Increase | 2.1 | 5.8 | 8.0 | 12.9 |

| Data from a phase 2 study presentation comparing the in vivo hematopoietic cell mobilization activity of Burixafor and Plerixafor in mice. taigenbiotech.com |

Furthermore, when combined with Granulocyte-Colony Stimulating Factor (G-CSF), a standard agent for HSPC mobilization, Burixafor exhibited additive or synergistic effects in mobilizing WBCs, CXCR4+ cells, and CD34+ cells in mice. taigenbiotech.com This suggests a potential for combination therapy to enhance stem cell collection for transplantation. researchgate.netmdpi.com

Analysis of Pharmacodynamic Biomarkers in Animal Models (e.g., Peripheral Blood Cell Counts, CD34+ Cell Kinetics)

This compound, an antagonist of the CXCR4 receptor, disrupts the C-X-C motif chemokine 12 (CXCL12)/CXCR4 axis, which is crucial for retaining hematopoietic stem cells (HSCs) within the bone marrow. nih.gov This disruption leads to the mobilization of these cells into the peripheral circulation. nih.gov Preclinical studies in animal models have been instrumental in characterizing the pharmacodynamic effects of Burixafor by analyzing key biomarkers.

In mouse models, administration of Burixafor results in a rapid and marked increase in peripheral blood cell counts. nih.gov A single intravenous dose was observed to elevate peripheral white blood cell (WBC) counts within just 30 minutes of administration. nih.gov The mobilization is not limited to total WBCs but also includes specific progenitor cell populations. In a mouse model, Burixafor was shown to efficiently mobilize CD34+ stem cells and CD133+ endothelial progenitor cells from the bone marrow into the bloodstream. rssing.com This mobilization effect is a primary pharmacodynamic indicator of the compound's activity. The kinetics of these cells, particularly the quantification of CD34+ cells, serve as a direct measure of Burixafor's biological effect on the hematopoietic system in a preclinical setting. nih.govnih.gov

Efficacy Studies of this compound in Advanced Preclinical Disease Models

This compound has demonstrated significant efficacy in mobilizing hematopoietic stem cells (HSCs) in various preclinical models, highlighting its potential for research applications and as a tool for stem cell transplantation studies. nih.govtaigenbiotech.com As a selective antagonist of the CXCR4 receptor, Burixafor blocks its interaction with its ligand, CXCL12 (also known as SDF-1), leading to the rapid release of stem cells from the bone marrow into the peripheral blood. medchemexpress.comtaigenbiotech.com

Studies in mice have quantified this mobilization effect. When administered as a single agent, Burixafor induces a significant increase in circulating WBCs, CXCR4+ cells, and, critically, CD34+ hematopoietic stem cells. taigenbiotech.com The efficacy of Burixafor is further enhanced when used in combination with Granulocyte-Colony Stimulating Factor (G-CSF), a standard agent for HSC mobilization. Preclinical data shows that the combination of Burixafor and G-CSF can produce additive or synergistic effects on the mobilization of HSCs. taigenbiotech.com For instance, in a mouse model, the combination resulted in a substantially higher fold increase in peripheral CD34+ cells compared to either agent alone. taigenbiotech.com This robust mobilization makes Burixafor a valuable agent for research into stem cell biology and transplantation protocols. rssing.commedkoo.com

Table 1: Synergistic Stem Cell Mobilization in a Murine Model

| Treatment Group | Fold Increase in WBCs | Fold Increase in CXCR4+ Cells | Fold Increase in CD34+ Cells |

| G-CSF (100 ug/kg/day) | 10.3 | 7.9 | 14.8 |

| Burixafor (5mg/kg) | 3.2 | 5.0 | 2.9 |

| G-CSF + Burixafor (5mg/kg) | 15.4 | 16.9 | 15.4 |

| Burixafor (50mg/kg) | 8.2 | 24.0 | 12.9 |

| G-CSF + Burixafor (50mg/kg) | 23.0 | 29.0 | 37.1 |

This table is based on data from a preclinical study in BALB/c mice, illustrating the synergistic or additive effects of combining Burixafor with G-CSF on the mobilization of White Blood Cells (WBCs), CXCR4+ cells, and CD34+ stem cells into the peripheral blood. taigenbiotech.com

The CXCL12/CXCR4 axis is not only vital for HSC retention but is also implicated in tumor progression, metastasis, and the protection of cancer cells within the bone marrow niche. cancer.govplos.org this compound's ability to disrupt this axis forms the basis of its potential as a chemosensitizing agent. taigenbiotech.comcancer.gov By blocking CXCR4, Burixafor can mobilize disseminated tumor cells from the protective microenvironment of the bone marrow into the peripheral circulation, where they may become more vulnerable to cytotoxic chemotherapy. cancer.gov

This strategy has been explored in preclinical models of both hematological and solid tumors. taigenbiotech.complos.orgnih.gov The concept is that conventional chemotherapy may not effectively eradicate cancer cells that are "hiding" in the bone marrow. taigenbiotech.com Mobilizing these quiescent or protected cells could resensitize them to treatment. taigenbiotech.com Preclinical studies have investigated this potential in malignancies like acute myeloid leukemia (AML) and various solid tumors. taigenbiotech.complos.org Research using CXCR4 inhibitors has shown reduced tumor growth and metastases in preclinical models of renal cancer and osteosarcoma, supporting the therapeutic principle of targeting this pathway to impair tumor viability and enhance the efficacy of other anti-cancer agents. plos.org

The mobilization of stem and progenitor cells by this compound is a promising strategy for tissue repair in the context of ischemic diseases. taigenbiotech.com Conditions such as myocardial infarction, stroke (cerebral ischemia), and peripheral artery disease are characterized by tissue damage due to inadequate blood supply. The recruitment of endogenous stem cells to these injured sites can promote repair and regeneration.

Preclinical animal models have provided evidence for Burixafor's efficacy in these conditions. taigenbiotech.com By mobilizing hematopoietic and endothelial progenitor cells, Burixafor may enhance neovascularization and restore blood flow to ischemic tissues. medchemexpress.com Studies have shown that Burixafor has the potential to improve cardiac function and reduce inflammatory responses following experimental myocardial infarction. medchemexpress.com Similarly, its efficacy has been demonstrated in animal models of stroke and ischemic limb claudication, suggesting a broad therapeutic potential for a range of diseases caused by vascular occlusion. taigenbiotech.com

The therapeutic utility of targeting the CXCL12/CXCR4 axis with Burixafor extends to several other pathological conditions in preclinical research.

Ocular Neovascularization: The formation of new, abnormal blood vessels in the eye is a hallmark of diseases like choroidal neovascularization. The CXCR4 pathway is involved in angiogenesis, making it a target for these conditions. Preclinical studies suggest Burixafor could be a potential therapeutic agent for such intraocular neovascular diseases. medchemexpress.com

Cardiac Allograft Vasculopathy (CAV): CAV is a major cause of long-term failure in heart transplants and involves immune-mediated vascular remodeling. nih.gov A preclinical study in a swine heart transplant model demonstrated that a CXCR4 antagonist could reduce the incidence of acute rejection and control the development of CAV when used with an immunosuppressive regimen. medkoo.commedkoo.com

Glioblastoma (GBM): Glioblastoma is an aggressive brain tumor where the CXCL12/CXCR4 axis is implicated in tumor cell migration, invasion, and proliferation. medchemexpress.comharvard.edu In vitro studies using human glioblastoma cell lines have shown that Burixafor can inhibit microenvironment-induced signaling pathways (Pyk2 and FAK phosphorylation) and subsequently suppress cancer cell migration and invasion. medchemexpress.commedkoo.com

Waldenstrom's Macroglobulinemia (WM): This is a B-cell lymphoma where malignant cells home to the bone marrow, a process influenced by the CXCL12/CXCR4 interaction. google.com This interaction is believed to confer a protective effect on the cancer cells. google.com Blockade of the CXCR4 receptor is therefore being investigated as a strategy to disrupt this protective signaling and overcome resistance to other therapies in WM. google.com

Emerging Research Frontiers and Methodological Innovations for Burixafor Hbr

Synergistic Combination Research with Burixafor HBr in Preclinical Models

Preclinical studies have demonstrated that the combination of this compound with granulocyte-colony stimulating factor (G-CSF) results in synergistic or additive effects on the mobilization of hematopoietic stem cells. taigenbiotech.com In murine models, the co-administration of Burixafor and G-CSF led to a more significant increase in peripheral white blood cells (WBCs), CXCR4-positive (CXCR4+) cells, and CD34-positive (CD34+) stem cells compared to either agent used alone. taigenbiotech.com This synergy is believed to occur because the two agents have complementary mechanisms; G-CSF treatment can downregulate the expression of CXCL12, the ligand for CXCR4, thus enhancing the mobilization effect of a CXCR4 antagonist like Burixafor. nih.gov

Research in mice has quantified this synergistic activity, showing substantial fold increases in mobilized cells with the combination therapy. taigenbiotech.com These preclinical findings suggest that combining Burixafor with G-CSF could be a highly effective strategy for harvesting a sufficient number of stem cells for transplantation. ashpublications.orgresearchgate.netnih.gov

| Compound/Combination | Fold Increase in WBC | Fold Increase in CXCR4+ Cells | Fold Increase in CD34+ Cells | Synergy/Additive Effect |

|---|---|---|---|---|

| G-CSF (100 ug/kg/day) | 10.3 | 7.9 | 14.8 | - |

| Burixafor (5mg/kg) | 3.2 | 5.0 | 2.9 | - |

| G-CSF + Burixafor (5mg/kg) | 15.4 | 16.9 | 15.4 | Synergistic (WBC, CXCR4+), Additive (CD34+) |

| Burixafor (50mg/kg) | 8.2 | 24.0 | 12.9 | - |

| G-CSF + Burixafor (50mg/kg) | 23.0 | 29.0 | 37.1 | Synergistic |

Table 1. Synergistic Stem Cell Mobilization with Burixafor and G-CSF in BALB/c Mice. Data adapted from preclinical studies. taigenbiotech.com

The therapeutic potential of this compound extends to enhancing the efficacy of conventional cancer treatments. The bone marrow microenvironment is known to protect leukemia cells from chemotherapy. nih.gov By disrupting the CXCR4/CXCL12 axis, Burixafor can mobilize cancer cells from this protective niche into the peripheral circulation, a process that may render them more vulnerable to antineoplastic agents. taigenbiotech.comcancer.gov This chemosensitizing activity is a key area of investigation. cancer.gov

Preclinical, in vitro data have shown that combining Burixafor (GPC-100) with the beta-blocker propranolol (B1214883) and the chemotherapeutic agent cytarabine (B982) significantly increased drug sensitivity in acute myeloid leukemia (AML) blasts. bloodcancerstoday.com This combination led to a 4 to 10-fold reduction in the half-maximal inhibitory concentration (IC50) compared to cytarabine alone, suggesting a potentiation of the chemotherapy response. bloodcancerstoday.com These findings support the hypothesis that simultaneous blockade of CXCR4 and the beta-2 adrenergic receptor (ADRB2) could disrupt microenvironment-mediated chemotherapy protection in AML. bloodcancerstoday.com Earlier research also explored Burixafor in combination with fludarabine (B1672870) and cytarabine for patients with relapsed or refractory AML. bloodcancerstoday.com

| Therapeutic Combination | Cancer Model | Key Preclinical Finding | Reference |

|---|---|---|---|

| Burixafor (GPC-100) + Propranolol + Cytarabine | Acute Myeloid Leukemia (AML) Blasts (in vitro) | Increased drug sensitivity; reduced IC50 by 4 to 10-fold compared to cytarabine alone. | bloodcancerstoday.com |

| Burixafor + Fludarabine + Cytarabine | Relapsed/Refractory AML | Investigated in a Phase 1 chemosensitization study. | bloodcancerstoday.com |

Table 2. Preclinical and Early Research on Burixafor in Combination with Antineoplastic Agents. bloodcancerstoday.com

Co-administration Research with Cytokine-Based Mobilizers (e.g., G-CSF)

Exploration of Novel Research Applications and Therapeutic Hypotheses for this compound

The ability of Burixafor to mobilize stem and progenitor cells forms the basis for its exploration in regenerative medicine beyond traditional hematopoiesis. taigenbiotech.comnih.gov The CXCR4/CXCL12 axis is a fundamental pathway in tissue repair and development. Animal model studies have indicated that Burixafor shows efficacy in ischemic tissue repair, including conditions such as stroke, myocardial infarction, and ischemic limb claudication. taigenbiotech.com The proposed mechanism involves the mobilization of progenitor cells that can contribute to the regeneration of damaged tissues. This area of research opens up potential therapeutic avenues for a range of ischemic diseases where tissue regeneration is critical.

The CXCR4/CXCL12 signaling pathway is a key player in various inflammatory diseases and immune responses. patsnap.commdpi.com Consequently, Burixafor's function as a CXCR4 antagonist suggests it possesses significant immunomodulatory and anti-inflammatory potential. nih.govimrpress.comqu.edu.qa A notable preclinical study in a swine heart transplant model demonstrated that a CXCR4 antagonist could reduce the incidence of acute rejection and control cardiac allograft vasculopathy when used with a mycophenolate-based immunosuppressive regimen. medkoo.commedkoo.com This finding points to Burixafor's ability to modulate the immune system to prevent transplant rejection, a significant hurdle in organ transplantation. By interfering with the signaling that recruits immune cells to the allograft, Burixafor may help create a more tolerogenic environment.

The CXCR4 receptor is frequently upregulated in various types of tumors and plays a crucial role in tumor progression, including angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells). nih.govcancer.govmdpi.com The interaction between CXCR4 and its ligand CXCL12 guides the migration and invasion of cancer cells to distant organs where CXCL12 is expressed, such as the bone marrow, lungs, and liver. mdpi.com

By blocking the CXCR4 receptor, Burixafor is hypothesized to possess anti-metastatic and anti-angiogenic properties. cancer.gov Inhibiting CXCR4 can potentially disrupt the signaling pathways that promote the migration of tumor cells, thereby preventing them from establishing secondary tumors. cancer.gov Furthermore, since CXCR4 is involved in angiogenesis, its blockade may inhibit the formation of new blood vessels that are essential for tumor growth and survival. nih.govvascularcell.com This dual action makes the anti-metastatic and anti-angiogenic potential of Burixafor a compelling subject for ongoing cancer research. researchgate.netscirp.orgnih.gov

Repurposing Opportunities Based on Molecular Docking and Virtual Screening Studies

Computational methods like molecular docking and virtual screening are pivotal in identifying new therapeutic applications for existing drugs, a strategy known as repurposing. For this compound, a potent and selective antagonist of the CXCR4 receptor, these in silico techniques open avenues for exploring its potential beyond its primary indications. medchemexpress.comtaigenbiotech.com The core mechanism of Burixafor involves blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor-1 (SDF-1), which is crucial for various physiological and pathological processes, including inflammation and viral entry. medkoo.commedkoo.com

Antiviral Potential:

The CXCR4 receptor is utilized by certain viruses, notably T-tropic strains of HIV, as a co-receptor for entering host cells. thno.org By blocking this receptor, this compound could theoretically inhibit viral entry and replication. Molecular docking studies can simulate the binding affinity of Burixafor to the viral envelope proteins or to the CXCR4 receptor in a way that prevents viral engagement. Virtual screening of compound libraries against viral targets has become a standard approach in the search for broad-spectrum antiviral agents. mdpi.com While direct studies repurposing Burixafor as an antiviral are not extensively published, the known role of CXCR4 in HIV entry provides a strong rationale for such investigations. thno.org In silico approaches could accelerate the identification of its potential efficacy against various CXCR4-dependent viruses.

Anti-Inflammatory Applications:

Burixafor has demonstrated immunomodulatory and anti-inflammatory activities by interfering with the SDF-1/CXCR4 signaling pathway. medchemexpress.com This pathway is a key player in the recruitment of inflammatory cells to sites of injury and inflammation. Research has already indicated that Burixafor mobilizes mesenchymal stem cells, attenuates inflammation, and preserves cardiac function in preclinical models of myocardial infarction. fishersci.atfishersci.at Molecular docking could further elucidate the specific interactions of Burixafor at the CXCR4 binding site that lead to these anti-inflammatory effects. Virtual screening can help identify other inflammatory conditions where CXCR4 antagonism could be beneficial, such as in certain autoimmune diseases or chronic inflammatory disorders where CXCR4 is overexpressed.

Advanced Research Methodologies and Analytical Approaches for this compound

Development and Validation of Bioanalytical Methods for Preclinical Research

The development and validation of robust bioanalytical methods are fundamental for preclinical research, providing accurate measurement of drug and metabolite concentrations in biological matrices. researchgate.netasiapharmaceutics.infonih.gov For this compound (also known as TG-0054), these methods are essential to understand its pharmacokinetics and pharmacodynamics. medkoo.comhodoodo.com

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and robustness. nih.govbioanalysis-zone.com The development of an LC-MS/MS method for Burixafor would involve:

Sample Preparation: Efficient extraction of Burixafor from complex biological matrices like plasma, serum, or tissue is critical. sci-hub.se Techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be optimized to ensure high recovery and minimal matrix effects. researchgate.netsci-hub.se

Chromatographic Separation: An appropriate HPLC column and mobile phase would be selected to achieve good separation of Burixafor from endogenous interferences and any potential metabolites. researchgate.netuobaghdad.edu.iq

Mass Spectrometric Detection: The mass spectrometer would be tuned to specifically detect and quantify Burixafor, often using multiple reaction monitoring (MRM) for enhanced selectivity. bioanalysis-zone.com

Method validation would be performed according to regulatory guidelines, establishing the method's linearity, accuracy, precision, selectivity, and stability under various conditions. uobaghdad.edu.iqnih.gov Such validated methods are crucial for supporting preclinical studies that investigate the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

High-Throughput Screening and Computational Drug Discovery Platforms

Identify New Analogs: HTS can be employed to screen large chemical libraries for compounds with similar or improved CXCR4 antagonistic activity.

Explore New Targets: Computational platforms can perform large-scale virtual screening of Burixafor against a vast array of biological targets, potentially uncovering novel mechanisms of action and therapeutic indications. captechu.edu The integration of artificial intelligence and machine learning can further enhance the predictive power of these platforms, guiding the design of new molecules with desired properties. asiapharmaceutics.infocaptechu.edu

Application of Advanced In Vivo Imaging Techniques to Track Cellular Dynamics

Advanced in vivo imaging techniques are transforming our ability to visualize and understand cellular processes in real-time within a living organism. numberanalytics.comnumberanalytics.comwikipedia.org For Burixafor, which mobilizes stem cells, these techniques are invaluable for tracking the fate and trafficking of these cells. taigenbiotech.commedkoo.com

Key Imaging Modalities:

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT): These radionuclide-based imaging techniques offer high sensitivity for whole-body quantitative imaging. acs.org Cells can be labeled ex vivo with a radiotracer before being introduced into the subject. For example, [68Ga]Pentixafor, a CXCR4-targeted PET probe, has been used to visualize CXCR4 expression in vivo. nih.govthno.org This allows for non-invasive monitoring of CXCR4 status and the effect of antagonists like Burixafor.

Fluorescence and Bioluminescence Imaging: These optical imaging techniques are widely used in preclinical research. thno.org Cells can be genetically modified to express fluorescent or bioluminescent proteins, allowing for their visualization. Near-infrared (NIR) labeled agents targeting CXCR4 have been used to image CXCR4-positive tumors in vivo. jcancer.org

Intravital Microscopy: Techniques like confocal and multiphoton intravital microscopy provide high-resolution, real-time visualization of cellular dynamics within living tissue. taylorfrancis.comnih.gov This allows for detailed observation of processes like stem cell homing and engraftment in the bone marrow. nih.gov

These advanced imaging methods provide crucial insights into the mechanism of action of Burixafor, helping to answer fundamental questions about where the mobilized cells go and what they do after administration. acs.org

Intellectual Property Landscape and Collaborative Research Models for this compound Development

Academic-Industry Research Collaborations and Knowledge Transfer

The development and translation of novel therapeutics like this compound are significantly accelerated by synergistic partnerships between academic institutions and the pharmaceutical industry. These collaborations are crucial for bridging the gap between foundational scientific discoveries, often originating in university labs, and the structured, resource-intensive process of drug development and commercialization handled by industry. hbs.eduhbs.edu The field of C-X-C chemokine receptor type 4 (CXCR4) modulators has seen notable examples of such partnerships, which serve as a model for advancing compounds like this compound.

Despite significant interest from both academic and corporate sectors in modulating chemokine receptors for therapeutic purposes, the number of approved drugs remains limited, underscoring the challenges in this area and the need for effective collaboration. researchgate.net Successful academic-industry partnerships foster the translation of scientific advances into commercial products. hbs.edu These collaborations have evolved from simple transactional funding of research projects to more integrated, long-term relationships. harvard.edu Modern collaborations often involve the creation of shared physical spaces or centers where students and researchers can work with cutting-edge technologies, and corporate representatives serve on advisory boards to ensure curricula and research goals remain current and relevant to industry needs. harvard.edu

A key function of these partnerships is facilitating knowledge transfer. This can take many forms, including:

Licensing and Technology Transfer: A direct example of knowledge transfer is the out-licensing of technology from a research entity to a commercial one. For instance, the company GPCR signed a technology transfer agreement with BridgeBio Therapeutics for a treatment involving a 'CXCR4-LPA1 inhibitor combination administration'. thebionews.net Under this agreement, GPCR provides the patent and scientific foundation, while BridgeBio, a global player in idiopathic pulmonary fibrosis research, undertakes development and commercialization, with profits shared between the entities. thebionews.net This model allows the specialized knowledge of a smaller research group to be leveraged by a larger company with the resources for global clinical trials and marketing.

Joint Research Publications: A measurable outcome of these collaborations is an increase in joint, cross-institutional publications. hbs.edu Studies have shown that such partnerships significantly increase the number of peer-reviewed publications, reflecting a successful fusion of academic discovery and industry-focused research. hbs.edu

Patenting and Commercialization: Collaborations are often designed to generate intellectual property. Research indicates that partnerships can lead to a significant increase in granted patents, particularly for young firms and larger-scale projects. hbs.edu

Shared Expertise and Resources: Industry partners provide access to funding, advanced screening libraries, and expertise in medicinal chemistry and clinical trial design. Academic partners contribute deep knowledge of disease biology, novel targets, and innovative research models. researchgate.nettypepad.com For example, a collaboration between Vrije Universiteit Amsterdam and the Belgian company argenx BVBA focused on developing monoclonal antibodies targeting CXCR4, combining academic expertise in G protein-coupled receptors (GPCRs) with industry capabilities in antibody development. researchgate.net

These partnerships create a dynamic ecosystem where academic insights into the complex biology of the CXCR4/CXCL12 axis can be translated into clinically viable therapeutic agents. mdpi.comnih.gov The success of these collaborations ultimately hinges on aligning the goals of wealth creation and economic growth with the advancement of scientific knowledge and patient care. hbs.edutypepad.com

Ethical Considerations in Preclinical and Translational Research of CXCR4 Modulators

The preclinical and translational research of CXCR4 modulators like this compound is governed by a stringent set of ethical considerations. These ethical principles are designed to ensure the responsible conduct of research, the welfare of animal subjects, and the safe and effective translation of scientific findings into clinical practice.

A primary ethical mandate in preclinical research is the humane treatment of animals used in studies. Research protocols must adhere to strict national and international guidelines. For example, preclinical evaluations of CXCR4-targeting peptides for therapies like those for glioblastoma explicitly state that all animal experiments must be performed in compliance with an approved ethics committee and relevant legislation, such as the European Communities Council Directive (2010/63/EU). nih.gov This includes provisions for housing, care, and minimizing pain and distress during experimental procedures.

A significant ethical challenge in the development of CXCR4 modulators arises from the translation of preclinical findings to human clinical trials. There is often a discrepancy between observations in preclinical models and clinical outcomes in cancer therapy. biorxiv.org For instance, the CXCR4 inhibitor Plerixafor, despite vast preclinical evidence of its anti-tumor functions, was approved by the FDA as a stem cell mobilizer, not as a cancer drug, due to limited clinical success in that indication. biorxiv.org This raises ethical questions regarding the predictive validity of preclinical models. Researchers have an ethical obligation to refine and improve these models to ensure they accurately recapitulate human disease and response to therapy, thereby avoiding exposing patients to potentially ineffective or harmful treatments. The observation that a CXCR4 inhibitor's effect does not always match the phenotype of a CXCR4 knockout in preclinical settings highlights the complexity of the signaling pathway and the need for a deeper, more nuanced understanding before proceeding to human trials. biorxiv.org

Furthermore, the central role of the CXCR4/CXCL12 axis in normal physiological processes presents a unique ethical dilemma. This pathway is critical for:

Hematopoietic Stem Cell (HSC) Homing: The interaction between CXCR4 and its ligand CXCL12 is essential for the retention and homing of HSCs in the bone marrow microenvironment. mdpi.comnih.govmdpi.com While disrupting this axis is the therapeutic goal for stem cell mobilization, it poses a potential risk in other contexts. mdpi.com

Organ and Tissue Regeneration: The CXCR4/CXCL12 axis is involved in the regeneration and repair of organs such as the heart, liver, and nervous system. mdpi.commdpi.com

Embryonic Development: The pathway plays a crucial role in the development of the brain, heart, and vascular and hematopoietic systems. mdpi.commdpi.com

Given this physiological importance, modulating CXCR4 carries an inherent risk of on-target, off-tumor side effects. The ethical imperative is to conduct thorough preclinical safety pharmacology studies to understand and mitigate these potential risks. The contradictory findings in some studies, where CXCR4 modulation can be associated with both damage repair and malignancy, further complicate the ethical landscape, demanding a careful weighing of potential benefits against risks for each specific therapeutic indication. mdpi.com The development of precision medicine approaches, which individualize treatment based on the specific characteristics of a patient's neoplasm, is one strategy to ethically navigate this complexity. mdpi.com

Q & A

Q. What experimental design considerations are critical for evaluating this compound in transplant rejection models, such as cardiac allografts?

- Methodological Answer : In swine models, administer this compound alongside immunosuppressive regimens (e.g., mycophenolate mofetil) and track acute rejection via histopathology and survival curves. Use staggered dosing timelines (e.g., pre- and post-transplant) to assess prophylactic vs. therapeutic efficacy. Include endpoints like graft vasculopathy severity and cytokine profiling (e.g., TNF-α, IFN-γ) .

Q. How should researchers resolve contradictions in this compound’s pharmacokinetic (PK) data across species?

- Methodological Answer : Conduct cross-species PK studies with standardized protocols:

- Dose calibration : Adjust mg/kg based on body surface area (e.g., murine vs. swine).

- Sampling : Collect plasma at multiple timepoints for LC-MS/MS analysis.

- Data normalization : Use allometric scaling to compare clearance rates and bioavailability. Address interspecies metabolic differences by analyzing hepatic cytochrome P450 activity .

Q. What strategies optimize this compound’s bioavailability in in vivo studies without compromising safety?

- Methodological Answer :

- Formulation : Use co-solvents (e.g., 10% DMSO + 40% PEG300 + 5% Tween-80) to enhance solubility .

- Dosing route : Compare intravenous (IV) vs. subcutaneous (SC) administration for sustained release.

- Toxicity screening : Perform dose-escalation studies with monitoring of hematological/renal parameters .

Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility of this compound’s anti-inflammatory effects in CXCR4-dependent disease models?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., Jurkat T-cells) and passage numbers.

- Control variables : Maintain consistent serum concentrations and hypoxia conditions (if studying CXCR4-mediated migration).

- Data reporting : Include raw flow cytometry counts (e.g., % inhibition of cell migration) and statistical power calculations in publications .

Q. What statistical methods are appropriate for analyzing dose-dependent responses in this compound studies?

- Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate EC50/IC50. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For survival data, Kaplan-Meier curves with log-rank tests are essential .

Comparative & Translational Studies

Q. How does this compound’s selectivity for CXCR4 compare to off-target effects on related chemokine receptors (e.g., CXCR1/CXCR2)?

Q. What biomarkers should be prioritized in clinical correlative studies of this compound for hematopoietic stem cell mobilization?

- Methodological Answer : Monitor CD34<sup>+</sup> cell counts in peripheral blood, CXCL12 plasma levels, and stromal-derived factor-1 (SDF-1) cleavage products. Validate with colony-forming unit (CFU) assays to assess progenitor cell functionality .

Ethical & Reporting Standards

Q. How should researchers address ethical considerations in preclinical studies involving this compound?

Q. What metadata is critical for sharing this compound datasets in public repositories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.